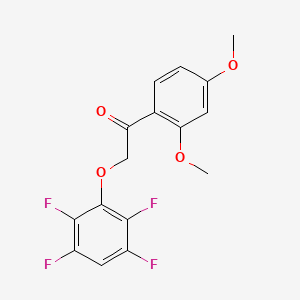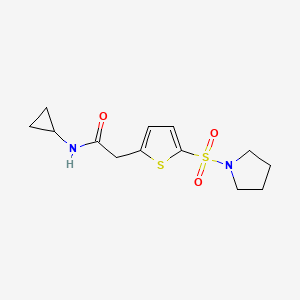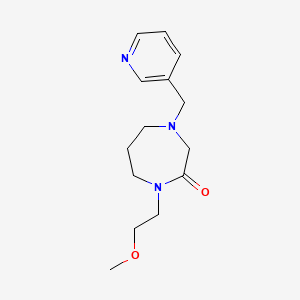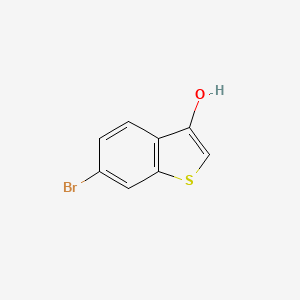
N-(2,3-dimethyl-5-sulfamoylphenyl)-2-naphthalen-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethyl-5-sulfamoylphenyl)-2-naphthalen-2-ylacetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure that includes a naphthalene ring and a sulfamoylphenyl group, making it a subject of interest in various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethyl-5-sulfamoylphenyl)-2-naphthalen-2-ylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the acylation of 2-naphthylamine with 2,3-dimethyl-5-sulfamoylbenzoic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for temperature and pH control is common to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethyl-5-sulfamoylphenyl)-2-naphthalen-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions are common, where the naphthalene ring can be substituted with various electrophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(2,3-dimethyl-5-sulfamoylphenyl)-2-naphthalen-2-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dimethyl-5-sulfamoylphenyl)-2-naphthalen-2-ylacetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
- N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide
- N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide
Uniqueness
N-(2,3-dimethyl-5-sulfamoylphenyl)-2-naphthalen-2-ylacetamide is unique due to its specific structural features, such as the presence of both a naphthalene ring and a sulfamoylphenyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(2,3-dimethyl-5-sulfamoylphenyl)-2-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13-9-18(26(21,24)25)12-19(14(13)2)22-20(23)11-15-7-8-16-5-3-4-6-17(16)10-15/h3-10,12H,11H2,1-2H3,(H,22,23)(H2,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOTXXLGOPUNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)NC(=O)CC2=CC3=CC=CC=C3C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(2-Methoxyethyl)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B7673306.png)

![N-[[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7673322.png)
![[2-[(2,5-Diphenylpyrazol-3-yl)amino]-2-oxoethyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7673326.png)
![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7673334.png)

![1-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]ethanone](/img/structure/B7673338.png)
![N-[(2,3-dichlorophenyl)methyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B7673344.png)
![3,5-dimethyl-4-[(E)-2-quinolin-2-ylethenyl]-1,2-oxazole](/img/structure/B7673355.png)
![N-[(5-bromothiophen-2-yl)methyl]-N,2,5-trimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7673358.png)
![N-[(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methyl]pyrazin-2-amine](/img/structure/B7673371.png)
![N-[2-(2-ethylanilino)-2-oxoethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7673383.png)
